2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol
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Overview
Description
2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve the use of high-yield synthetic routes and optimized reaction conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include FeCl3 for aerobic oxidation, hydrazine hydrate for reduction, and aromatic aldehydes for substitution reactions . Major products formed from these reactions include 1-benzoxazolyl-o-carboranes and other benzoxazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various benzoxazole derivatives. In biology and medicine, it exhibits antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities . It is also used in the development of fluorescent dyes for live cell imaging and other industrial applications .
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins involved in microbial and cancer cell growth . The compound’s structure allows it to bind to these targets effectively, leading to the inhibition of their activity and subsequent therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol include other benzoxazole derivatives such as 5-amino-2-(1,3-benzoxazol-2-yl)phenol and 3-(benzoxazol-2-yl)coumarins . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-1-cyclopropyl-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(14-10-11-14,13-6-2-1-3-7-13)12-19-17-20-15-8-4-5-9-16(15)22-17/h1-9,14,21H,10-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITQNUFHDTUDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=NC3=CC=CC=C3O2)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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